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Compound of Interest

Compound Name: Metanil yellow

Cat. No.: B10817201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of
Metanil yellow, a synthetic azo dye, utilizing Ultraviolet-Visible (UV-Vis), Infrared (IR), and
Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is
intended to serve as a comprehensive resource for the identification, characterization, and
quantification of this compound in various applications, including pharmaceutical analysis and
safety assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Metanil yellow is primarily used for its quantification and to study its
electronic transitions. The dye exhibits characteristic absorption maxima in the visible and
ultraviolet regions, corresponding to its chromophoric structure.

Suantitative [

Parameter Value Solvent/Conditions Reference
Amax 1 ~427-437 nm Water, pH 6.5 [1112][3]
Amax 2 ~268 nm Water, pH 6.5 [1]

o Not explicitly found in
Molar Absorptivity (€)
searches
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Note: The absorption maximum in the visible region can be influenced by the solvent and the

pH of the solution.

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of Metanil yellow and quantify its

concentration.

Materials:

Metanil yellow analytical standard
Distilled or deionized water (or other appropriate solvent)
Spectrophotometer grade cuvettes (quartz for UV region)

A calibrated UV-Vis spectrophotometer

Procedure:

Preparation of Stock Solution: Accurately weigh a known amount of Metanil yellow and
dissolve it in a precise volume of the chosen solvent to prepare a stock solution of known
concentration (e.g., 100 pg/mL).

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to
create working standards of varying concentrations (e.g., 1, 2, 5, 10, 15 pg/mL).

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the
manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-800 nm).

Blank Measurement: Fill a cuvette with the solvent used for preparing the standards and use
it as a blank to zero the instrument.

Sample Measurement: Record the absorbance spectra of each working standard and the
sample solution.

Data Analysis: Identify the wavelength of maximum absorbance (Amax). For quantification, a
calibration curve can be constructed by plotting the absorbance at Amax against the
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concentration of the standards. The concentration of the unknown sample can then be
determined from its absorbance using the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the
Metanil yellow molecule. The IR spectrum exhibits characteristic absorption bands
corresponding to the vibrational frequencies of its chemical bonds.

Quantitative Data

Wavenumber ] ) ]

(cm-?) Vibrational Mode Functional Group Reference

~3400 N-H stretching Secondary amine Inferred from structure
~1600 C=C stretching Aromatic rings Inferred from structure
~1500 N=N stretching Azo group Inferred from structure
~1140-1180 S=0 stretching Sulfonate group [4]

~1035 S-0 stretching Sulfonate group [4]

Note: The exact peak positions can vary slightly depending on the sample preparation method
(e.g., KBr pellet, ATR).

Experimental Protocol

Obijective: To obtain the infrared spectrum of Metanil yellow for functional group identification.

Materials:

Metanil yellow analytical standard

Potassium bromide (KBr), spectroscopy grade

Mortar and pestle

Hydraulic press for KBr pellet preparation
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e A calibrated Fourier-Transform Infrared (FTIR) spectrometer
Procedure (KBr Pellet Method):

o Sample Preparation: Thoroughly grind a small amount of Metanil yellow (1-2 mg) with
approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is
obtained.

o Pellet Formation: Transfer the powder to a die and press it under high pressure (typically 8-
10 tons) using a hydraulic press to form a thin, transparent pellet.

o Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Background Scan: Record a background spectrum of the empty sample compartment.

o Sample Scan: Record the IR spectrum of the Metanil yellow pellet, typically in the range of
4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of the hydrogen (*H NMR) and carbon (33C NMR) atoms in the Metanil yellow molecule.

Quantitative Data

Due to the limited availability of publicly accessible, detailed NMR data for Metanil yellow, a
comprehensive table of chemical shifts, multiplicities, and coupling constants cannot be
provided. However, a representative *H NMR spectrum has been found and is described below.

IH NMR (Proton NMR): The *H NMR spectrum of Metanil yellow is expected to show a
complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm) due to
the presence of multiple phenyl rings. The protons on the different rings will have distinct
chemical shifts depending on their electronic environment, influenced by the azo bridge, the
sulfonate group, and the secondary amine. The N-H proton of the secondary amine may
appear as a broader signal.
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13C NMR (Carbon NMR): The 3C NMR spectrum will show a series of signals corresponding to
the different carbon atoms in the aromatic rings. The chemical shifts will be influenced by the
nature of the substituents on each ring. Carbons attached to the nitrogen and sulfur atoms will
have characteristic chemical shifts.

Experimental Protocol

Objective: To acquire *H and 3C NMR spectra of Metanil yellow for structural elucidation.

Materials:

Metanil yellow analytical standard

Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-ds, or Deuterated
Chloroform, CDCls)

NMR tubes

A high-resolution NMR spectrometer
Procedure:

o Sample Preparation: Dissolve an appropriate amount of Metanil yellow (typically 5-10 mg
for tH NMR, 20-50 mg for 13C NMR) in approximately 0.5-0.7 mL of a suitable deuterated
solvent in an NMR tube.

e Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is
then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to
achieve homogeneity.

e IH NMR Acquisition: Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse
sequence, number of scans, relaxation delay).

e 13C NMR Acquisition: Acquire the 3C NMR spectrum. This typically requires a larger number
of scans than *H NMR due to the lower natural abundance of the 13C isotope.

o Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier
transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected,
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and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The
chemical shifts, multiplicities, and integration of the signals are then analyzed to elucidate
the molecular structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of Metanil
yellow.
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Spectroscopic analysis workflow for Metanil yellow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10817201#spectroscopic-analysis-of-metanil-yellow-
uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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